REACTION_CXSMILES
|
[CH3:1]/[CH:2]=[CH:3]\[CH3:4].[NH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>C1(C)C=CC=CC=1>[C:6]1([N:5]2[CH2:4][CH:3]=[CH:2][CH2:1]2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C\C=C/C
|
Name
|
|
Quantity
|
149 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
250 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 30 min. at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After 2 hours of stirring
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the crystallized solid was removed by filtration
|
Type
|
ADDITION
|
Details
|
42.0 g of 35% HCl (aq) was added to the filtrate
|
Type
|
CUSTOM
|
Details
|
excess benzylamine hydrochloride was removed by filtration or extraction
|
Type
|
CUSTOM
|
Details
|
After the solvent was evaporated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1CC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.2 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 33.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |